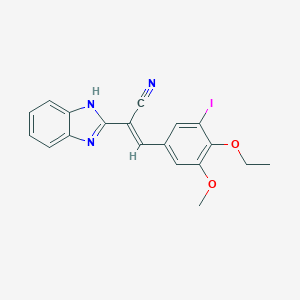![molecular formula C26H23IN2O7S B388096 ETHYL 5-(1,3-BENZODIOXOL-5-YL)-2-[(E)-1-(3-IODO-4,5-DIMETHOXYPHENYL)METHYLIDENE]-7-METHYL-3-OXO-2,3-DIHYDRO-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE](/img/structure/B388096.png)
ETHYL 5-(1,3-BENZODIOXOL-5-YL)-2-[(E)-1-(3-IODO-4,5-DIMETHOXYPHENYL)METHYLIDENE]-7-METHYL-3-OXO-2,3-DIHYDRO-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl (2E)-5-(1,3-benzodioxol-5-yl)-2-(3-iodo-4,5-dimethoxybenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a complex organic compound that belongs to the class of thiazolopyrimidines. This compound is characterized by its intricate structure, which includes a benzodioxole ring, an iodinated benzylidene group, and a thiazolopyrimidine core. Such compounds are often of interest in medicinal chemistry and materials science due to their potential biological activities and unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 5-(1,3-BENZODIOXOL-5-YL)-2-[(E)-1-(3-IODO-4,5-DIMETHOXYPHENYL)METHYLIDENE]-7-METHYL-3-OXO-2,3-DIHYDRO-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE typically involves multi-step organic reactions. The process may start with the preparation of the benzodioxole and iodinated benzylidene intermediates, followed by their condensation with a thiazolopyrimidine precursor under specific conditions. Common reagents used in these reactions include strong acids or bases, oxidizing agents, and various solvents to facilitate the reactions.
Industrial Production Methods
Industrial production of such complex compounds often requires optimization of reaction conditions to maximize yield and purity. This may involve the use of advanced techniques such as continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction rates.
化学反应分析
Types of Reactions
Ethyl (2E)-5-(1,3-benzodioxol-5-yl)-2-(3-iodo-4,5-dimethoxybenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, potentially altering its biological activity.
Reduction: Reduction reactions can modify the functional groups, leading to different derivatives.
Substitution: Halogen atoms like iodine can be substituted with other groups, affecting the compound’s properties.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction could produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
科学研究应用
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Potential use as a drug candidate due to its unique structure and biological activity.
Industry: Used in the development of new materials with specific properties, such as electronic or optical materials.
作用机制
The mechanism of action of ETHYL 5-(1,3-BENZODIOXOL-5-YL)-2-[(E)-1-(3-IODO-4,5-DIMETHOXYPHENYL)METHYLIDENE]-7-METHYL-3-OXO-2,3-DIHYDRO-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism depends on the compound’s structure and the specific biological context.
相似化合物的比较
Similar Compounds
Thiazolopyrimidines: Other compounds in this class may share similar biological activities and chemical properties.
Benzodioxoles: Compounds with this moiety are often studied for their pharmacological potential.
Iodinated Benzylidenes: These compounds are known for their reactivity and potential use in medicinal chemistry.
Uniqueness
Ethyl (2E)-5-(1,3-benzodioxol-5-yl)-2-(3-iodo-4,5-dimethoxybenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is unique due to its combination of functional groups and structural features, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.
属性
分子式 |
C26H23IN2O7S |
|---|---|
分子量 |
634.4g/mol |
IUPAC 名称 |
ethyl (2E)-5-(1,3-benzodioxol-5-yl)-2-[(3-iodo-4,5-dimethoxyphenyl)methylidene]-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C26H23IN2O7S/c1-5-34-25(31)21-13(2)28-26-29(22(21)15-6-7-17-18(11-15)36-12-35-17)24(30)20(37-26)10-14-8-16(27)23(33-4)19(9-14)32-3/h6-11,22H,5,12H2,1-4H3/b20-10+ |
InChI 键 |
MCHMWCRHZYMCHR-KEBDBYFISA-N |
SMILES |
CCOC(=O)C1=C(N=C2N(C1C3=CC4=C(C=C3)OCO4)C(=O)C(=CC5=CC(=C(C(=C5)I)OC)OC)S2)C |
手性 SMILES |
CCOC(=O)C1=C(N=C2N(C1C3=CC4=C(C=C3)OCO4)C(=O)/C(=C\C5=CC(=C(C(=C5)I)OC)OC)/S2)C |
规范 SMILES |
CCOC(=O)C1=C(N=C2N(C1C3=CC4=C(C=C3)OCO4)C(=O)C(=CC5=CC(=C(C(=C5)I)OC)OC)S2)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2,6-bis(5-chloro-2-methylphenyl)pyrrolo[3,4-f]isoindole-1,3,5,7(2H,6H)-tetrone](/img/structure/B388014.png)
![N-dibenzo[b,d]furan-3-yl-N-[(E)-1-(4-pyridyl)methylidene]amine](/img/structure/B388017.png)
![(E)-1-{5-[(6-ETHOXY-1,3-BENZOTHIAZOL-2-YL)SULFANYL]FURAN-2-YL}-N-(NAPHTHALEN-2-YL)METHANIMINE](/img/structure/B388018.png)

![5-(4-tert-butylphenyl)-3-[(3,4-dichloroanilino)methyl]-1,3,4-oxadiazole-2(3H)-thione](/img/structure/B388020.png)
![1-[(E)-{[2-(biphenyl-2-yloxy)-5-(trifluoromethyl)phenyl]imino}methyl]naphthalen-2-ol](/img/structure/B388022.png)
![6-[(E)-2-(1,3-benzodioxol-5-yl)ethenyl]-5-nitropyrimidine-2,4-diol](/img/structure/B388026.png)
![METHYL 2-[2-AMINO-3-CYANO-7,7-DIMETHYL-5-OXO-4-(THIOPHEN-2-YL)-1,4,5,6,7,8-HEXAHYDROQUINOLIN-1-YL]-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHENE-3-CARBOXYLATE](/img/structure/B388027.png)
![METHYL 2-[2-AMINO-3-CYANO-4-(4-NITROPHENYL)-5-OXO-1,4,5,6,7,8-HEXAHYDROQUINOLIN-1-YL]-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHENE-3-CARBOXYLATE](/img/structure/B388028.png)
![METHYL 2-[2-AMINO-4-(4-CHLOROPHENYL)-3-CYANO-5-OXO-1,4,5,6,7,8-HEXAHYDROQUINOLIN-1-YL]-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHENE-3-CARBOXYLATE](/img/structure/B388033.png)
![2,2-DIMETHYL-5-(2-NITROPHENYL)-1H,2H,3H,4H,5H,6H-BENZO[A]PHENANTHRIDIN-4-ONE](/img/structure/B388034.png)

![3-(4-CHLOROPHENYL)-2-{4-[(2-CHLOROPHENYL)METHOXY]PHENYL}-1,2,3,4-TETRAHYDROQUINAZOLIN-4-ONE](/img/structure/B388036.png)
![(2Z,5E)-2-[(2,6-dimethylphenyl)imino]-5-{[5-(2-methoxy-5-nitrophenyl)furan-2-yl]methylidene}-3-phenyl-1,3-thiazolidin-4-one](/img/structure/B388037.png)
